molecular formula C9H3F7O B6350384 3,5-Bis(trifluoromethyl)benzoyl fluoride, 99% CAS No. 401-96-7

3,5-Bis(trifluoromethyl)benzoyl fluoride, 99%

Cat. No. B6350384
CAS RN: 401-96-7
M. Wt: 260.11 g/mol
InChI Key: VSHFLVWEZXAEKN-UHFFFAOYSA-N
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Patent
US06420601B2

Procedure details

1040 g of 3,5-bis(trifluoromethyl)benzoyl fluoride and 24 g of aluminum chloride were initially introduced and heated to 40° C. With stirring, 224 g of silicon tetrachloride were added dropwise over 3 hours, where the temperature was controlled and did not exceed 45° C. The mixture was then stirred until the evolution of gas had stopped (2 hours). 30 g of zeolite X133 were then added, and the mixture was filtered. This gave 1000 g of a cloudy filtrate, which was admixed with 5 g of triphenylphosphine and distilled at 12 mbar over a 70 cm column. This gave 623 g (83.6% of theory) of 3,5-bis(trifluoromethyl)benzoyl chloride which passed over at 68° C. (bath temperature: 80° C.).
Quantity
1040 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)[C:6](F)=[O:7].[Cl-].[Al+3].[Cl-].[Cl-].[Si](Cl)(Cl)(Cl)[Cl:23]>>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)[C:6]([Cl:23])=[O:7] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1040 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)F)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
24 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
224 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Step Three
Name
zeolite
Quantity
30 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 45° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred until the evolution of gas
CUSTOM
Type
CUSTOM
Details
(2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled at 12 mbar over a 70 cm column
CUSTOM
Type
CUSTOM
Details
passed over at 68° C. (bath temperature: 80° C.)

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.